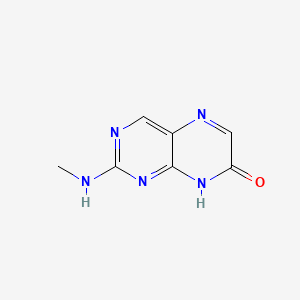
9-Minocycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Minocycline is a derivative of the tetracycline antibiotic minocycline. It is a second-generation tetracycline antibiotic known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Minocycline was first described in the literature in 1966 and has since been used to treat various bacterial infections, including respiratory tract infections, acne, and certain types of pneumonia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 9-Minocycline involves several synthetic steps. One common method includes the nitration of minocycline hydrochloride to produce 9-nitro minocycline, which is then reduced to 9-amino minocycline. This process typically involves the use of nitrating agents at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Minocycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction of 9-nitro minocycline to 9-amino minocycline is a key step in its synthesis.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions
Major Products: The major products formed from these reactions include various derivatives of minocycline, such as 9-amino minocycline and other substituted compounds .
Applications De Recherche Scientifique
9-Minocycline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tetracycline derivatives.
Biology: It serves as a tool to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is investigated for its potential in treating neurodegenerative diseases, psychiatric conditions, and as an anti-inflammatory agent
Mécanisme D'action
9-Minocycline exerts its effects primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth . Additionally, this compound has anti-inflammatory and neuroprotective properties, which are attributed to its ability to modulate microglial activation and reduce the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Doxycycline: Another second-generation tetracycline with similar antibacterial activity but differing in its pharmacokinetic properties and side effect profile.
Tetracycline: A first-generation tetracycline with a broader spectrum but shorter half-life and higher resistance potential.
Tigecycline: A glycylcycline antibiotic derived from minocycline, known for its activity against multidrug-resistant bacteria
Uniqueness of 9-Minocycline: this compound is unique due to its high lipid solubility, which allows it to penetrate tissues more effectively, including the central nervous system. This property makes it particularly useful in treating infections that are difficult to reach with other antibiotics .
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4,9-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDICDROJOLZHS-SEEQWMCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dithiabicyclo[2.2.1]heptan-7-ol,2,2-dioxide,syn-(9CI)](/img/new.no-structure.jpg)
![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)
![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)




![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)

![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)
